N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based acetamide derivative characterized by:
- A quinazolinone core substituted with a 4-chlorophenyl group at position 2.
- A sulfanyl (-S-) group at position 2, linked to an acetamide moiety.
- An N-(4-bromophenyl) substituent on the acetamide chain.
This compound shares structural similarities with several analogues, which differ primarily in the substituents on the aromatic rings and acetamide chain.
Properties
CAS No. |
477330-89-5 |
|---|---|
Molecular Formula |
C22H15BrClN3O2S |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H15BrClN3O2S/c23-14-5-9-16(10-6-14)25-20(28)13-30-22-26-19-4-2-1-3-18(19)21(29)27(22)17-11-7-15(24)8-12-17/h1-12H,13H2,(H,25,28) |
InChI Key |
IRJJTESWHFXCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds similar to N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide showed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL against Mycobacterium tuberculosis H37Rv .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Mannich bases derived from similar frameworks have been reported to exhibit cytotoxic effects against several cancer cell lines, such as human colon cancer cells. Some derivatives demonstrated cytotoxicity 2.5 to 5.2 times higher than standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide as a lead compound for developing new anticancer therapies.
Pharmacological Research
Receptor Modulation
The compound has been studied for its ability to act as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor. Allosteric modulators can provide therapeutic benefits with potentially fewer side effects compared to traditional orthosteric antagonists. In pharmacological assays, modifications at specific positions of the compound have shown comparable potency to known modulators, suggesting its utility in drug design targeting cannabinoid systems .
Chemical Synthesis
Synthetic Pathways
The synthesis of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization to introduce the bromophenyl and chlorophenyl groups. Various synthetic methods have been optimized to enhance yield and purity, making it accessible for further research and application .
Case Study: Antimicrobial Evaluation
A study conducted on a series of quinazoline derivatives, including N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, revealed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The research highlighted structure-activity relationships that could guide future modifications for enhanced activity .
Case Study: Cancer Cell Line Testing
In vitro testing on human colon cancer cell lines demonstrated that derivatives of this compound exhibited promising anticancer activity. The results indicated a potential pathway for developing new treatments based on this scaffold .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations in Key Positions
The table below compares the target compound with structurally related derivatives:
Impact of Substituents on Molecular Conformation
- Halogen Effects : Bromine and chlorine atoms (electron-withdrawing) enhance molecular rigidity and intermolecular interactions (e.g., halogen bonding). For example, the target compound’s 4-bromophenyl and 4-chlorophenyl groups contribute to a dihedral angle of 66.4° between aromatic rings in related structures, influencing crystal packing .
- Alkyl vs.
- Polar Groups : The N-(4-sulfamoylphenyl) derivative’s sulfonamide moiety introduces hydrogen-bonding capacity, which correlates with improved solubility but may reduce membrane permeability .
Physicochemical Properties
- Melting Points : Derivatives with polar groups (e.g., sulfamoyl) exhibit higher melting points (>270°C), while alkyl-substituted analogues (e.g., N-(2-isopropylphenyl)) may have lower melting points due to reduced symmetry .
- Solubility : The sulfamoyl-substituted compound (CAS 477329-16-1) is more water-soluble than halogenated analogues, as evidenced by its inclusion of a hydrophilic sulfonamide group .
Biological Activity
N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C24H19BrClN3O2S2
- Molecular Weight : 560.91 g/mol
- CAS Number : 499104-35-7
Synthesis
The synthesis of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step reactions that include the formation of the quinazoline ring and subsequent substitution reactions to introduce the bromophenyl and chlorophenyl groups. The synthetic route often employs various reagents and conditions to ensure high yield and purity of the final product.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
A study focused on a related compound found that it exhibited significant antimicrobial activity against both bacterial and fungal species using standard testing methods such as the turbidimetric method for bacteria and the disc diffusion method for fungi . The presence of halogen substituents (like bromine and chlorine) has been correlated with increased lipophilicity, enhancing the compound's ability to penetrate bacterial membranes.
Anticancer Activity
The anticancer potential of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has been explored through in vitro studies. Similar compounds have been tested against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). Results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting a promising pathway for developing new anticancer agents .
Enzyme Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. Inhibitors of AChE are crucial in managing diseases like Alzheimer's by increasing acetylcholine availability in synaptic clefts. Compounds containing nitrogen, oxygen, and sulfur heterocycles have shown promise in inhibiting AChE activity . The structure–activity relationship (SAR) studies indicate that modifications to the quinazoline scaffold can enhance inhibitory potency.
Case Studies
- Antimicrobial Efficacy : A study evaluated twelve newly synthesized derivatives similar to N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide for their antimicrobial potential. The results showed that compounds with halogenated phenyl rings were particularly effective against S. aureus and Candida albicans .
- Cytotoxicity Assessment : In another study focusing on anticancer activity, several derivatives were screened against MCF7 cells using the Sulforhodamine B assay. Compounds demonstrated varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
